![molecular formula C17H22N2O2 B7513992 Cyclopropyl-[4-(4-ethylbenzoyl)piperazin-1-yl]methanone](/img/structure/B7513992.png)
Cyclopropyl-[4-(4-ethylbenzoyl)piperazin-1-yl]methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclopropyl-[4-(4-ethylbenzoyl)piperazin-1-yl]methanone, also known as CEP, is a chemical compound that has gained significant attention in the field of scientific research. CEP is a potent and selective inhibitor of the transcription factor hypoxia-inducible factor (HIF) prolyl hydroxylase domain-containing enzymes (PHD). PHD enzymes play a crucial role in the regulation of HIF, which is involved in various physiological and pathological processes such as angiogenesis, erythropoiesis, and cancer.
Wirkmechanismus
Cyclopropyl-[4-(4-ethylbenzoyl)piperazin-1-yl]methanone inhibits the activity of PHD enzymes, which leads to the stabilization of HIF. HIF is a transcription factor that regulates the expression of various genes involved in angiogenesis, erythropoiesis, and metabolism. The stabilization of HIF by Cyclopropyl-[4-(4-ethylbenzoyl)piperazin-1-yl]methanone leads to the upregulation of erythropoietin production and the inhibition of angiogenesis, which can be used to treat anemia and cancer, respectively.
Biochemical and Physiological Effects:
Cyclopropyl-[4-(4-ethylbenzoyl)piperazin-1-yl]methanone has been shown to increase erythropoietin production, which leads to an increase in red blood cell production. Additionally, Cyclopropyl-[4-(4-ethylbenzoyl)piperazin-1-yl]methanone has been shown to inhibit angiogenesis, which is the formation of new blood vessels. Inhibition of angiogenesis can be used to treat cancer by depriving the tumor of nutrients and oxygen.
Vorteile Und Einschränkungen Für Laborexperimente
Cyclopropyl-[4-(4-ethylbenzoyl)piperazin-1-yl]methanone is a potent and selective inhibitor of PHD enzymes, which makes it an ideal tool for studying the role of HIF in various physiological and pathological processes. However, the use of Cyclopropyl-[4-(4-ethylbenzoyl)piperazin-1-yl]methanone in lab experiments requires caution as it can have off-target effects on other enzymes.
Zukünftige Richtungen
Cyclopropyl-[4-(4-ethylbenzoyl)piperazin-1-yl]methanone has shown promising results in preclinical studies and has the potential to be developed into a therapeutic agent for various diseases. Future research can focus on optimizing the synthesis of Cyclopropyl-[4-(4-ethylbenzoyl)piperazin-1-yl]methanone and developing more potent and selective inhibitors of PHD enzymes. Additionally, the therapeutic potential of Cyclopropyl-[4-(4-ethylbenzoyl)piperazin-1-yl]methanone in other diseases such as ischemic diseases and metabolic disorders can be further explored.
Synthesemethoden
The synthesis of Cyclopropyl-[4-(4-ethylbenzoyl)piperazin-1-yl]methanone involves the reaction of 4-(4-ethylbenzoyl)piperazine-1-carboxylic acid with cyclopropanecarbonyl chloride in the presence of triethylamine. The reaction yields Cyclopropyl-[4-(4-ethylbenzoyl)piperazin-1-yl]methanone in high purity and yield.
Wissenschaftliche Forschungsanwendungen
Cyclopropyl-[4-(4-ethylbenzoyl)piperazin-1-yl]methanone has been extensively studied for its potential therapeutic applications in various diseases such as cancer, anemia, and ischemic diseases. Cyclopropyl-[4-(4-ethylbenzoyl)piperazin-1-yl]methanone has been shown to increase erythropoietin production, which can be used to treat anemia. Additionally, Cyclopropyl-[4-(4-ethylbenzoyl)piperazin-1-yl]methanone has been shown to inhibit angiogenesis, which is a hallmark of cancer. Therefore, Cyclopropyl-[4-(4-ethylbenzoyl)piperazin-1-yl]methanone can be used as a potential anti-cancer agent.
Eigenschaften
IUPAC Name |
cyclopropyl-[4-(4-ethylbenzoyl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O2/c1-2-13-3-5-14(6-4-13)16(20)18-9-11-19(12-10-18)17(21)15-7-8-15/h3-6,15H,2,7-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQUAFWZYLVXHKN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)N2CCN(CC2)C(=O)C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclopropyl-[4-(4-ethylbenzoyl)piperazin-1-yl]methanone |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.